N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the trimethylbenzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and sulfonamide-containing molecules. Examples include:
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
- Ethyl (4-fluorobenzoyl)acetate
Uniqueness
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its fluorophenyl group and pyridazinone core make it particularly interesting for medicinal chemistry research, as these features can influence its biological activity and binding affinity to molecular targets.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-14-12-15(2)21(16(3)13-14)29(27,28)23-10-11-25-20(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYIZMEEONGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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